molecular formula C9H14O B098725 3,4-Dimethyl-3-cyclohexenylmethanal CAS No. 18022-66-7

3,4-Dimethyl-3-cyclohexenylmethanal

Cat. No. B098725
CAS RN: 18022-66-7
M. Wt: 138.21 g/mol
InChI Key: NOJNKSAQZMVMFF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3-cyclohexenylmethanal, also known by its CAS number 18022-66-7, is a chemical compound . It is used in the preparation of secondary amine compounds as tRNA synthetase inhibitors useful in killing Gram-negative bacteria .


Synthesis Analysis

The synthesis of 3,4-Dimethyl-3-cyclohexenylmethanal involves several stages . The reaction conditions and yield vary depending on the specific synthesis route. For instance, one method involves the use of acrolein and 2,3-dimethyl-buta-1,3-diene in methanol and water at 25°C .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethyl-3-cyclohexenylmethanal is C9H14O . Its InChI string is InChI=1S/C9H14O/c1-7-3-4-9(6-10)5-8(7)2/h6,9H,3-5H2,1-2H3 . The compound has a molecular weight of 138.21 g/mol .

properties

IUPAC Name

3,4-dimethylcyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-3-4-9(6-10)5-8(7)2/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJNKSAQZMVMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336955
Record name 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-3-cyclohexenylmethanal

CAS RN

18022-66-7
Record name 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18022-66-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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